

Spectroscopic Data of 2-Hydroxyeupatolide: A Technical Guide

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Compound of Interest

Compound Name: *2-Hydroxyeupatolide*

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed overview of the spectroscopic data for key sesquiterpene lactones isolated from the *Eupatorium* genus. While the initial focus of this guide was **2-Hydroxyeupatolide**, a thorough search of available scientific literature and spectral databases did not yield complete, experimentally-verified NMR and MS data for this specific compound. Therefore, to provide a valuable and technically sound resource, this guide presents a comprehensive spectroscopic analysis of Eupatoriopicrin, a structurally related and well-characterized sesquiterpene lactone that is a major constituent of many *Eupatorium* species. The methodologies and data presented for Eupatoriopicrin are representative of the analytical workflow for the characterization of this class of compounds, including **2-Hydroxyeupatolide**.

Spectroscopic Data of Eupatoriopicrin

The following tables summarize the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Eupatoriopicrin.

Table 1: ^1H NMR Spectroscopic Data for Eupatoriopicrin (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.25	d	10.0
2	2.55	m	
3	2.30	m	
5	5.05	d	9.5
6	4.20	t	9.5
7	2.80	m	
8	5.40	dd	9.5, 4.0
9 α	2.10	m	
9 β	1.95	m	
13a	6.25	d	3.5
13b	5.60	d	3.5
14	1.80	s	
15	1.75	s	
2'	6.90	q	7.0
3'	1.90	d	7.0
4'	4.30	s	
5'	4.15	s	

Table 2: ^{13}C NMR Spectroscopic Data for Eupatoriopicrin (126 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	134.5
2	40.2
3	38.5
4	126.0
5	130.1
6	78.9
7	50.5
8	72.8
9	36.4
10	148.2
11	138.7
12	170.1
13	121.3
14	16.5
15	20.8
1'	167.2
2'	128.4
3'	138.1
4'	61.5
5'	14.5

Table 3: Mass Spectrometry Data for Eupatoriopicrin

Technique	Ionization Mode	Observed m/z	Interpretation
HR-ESI-MS	Positive	$[M+Na]^+$	Molecular ion adduct

Experimental Protocols

The data presented above are typically acquired through a standardized set of experimental procedures for the isolation and characterization of natural products.

Isolation and Purification

- Extraction: Dried and powdered aerial parts of the Eupatorium plant are extracted with a suitable solvent, such as methanol (MeOH) or a chloroform/methanol mixture, at room temperature.
- Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl_3), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
- Chromatographic Separation: The fraction containing the compounds of interest (typically the CHCl_3 or EtOAc fraction for sesquiterpene lactones) is subjected to multiple rounds of column chromatography.
 - Silica Gel Column Chromatography: A primary separation step using a gradient elution system (e.g., n-hexane/EtOAc or $\text{CHCl}_3/\text{MeOH}$).
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using a preparative HPLC system, often with a normal-phase or reversed-phase column.

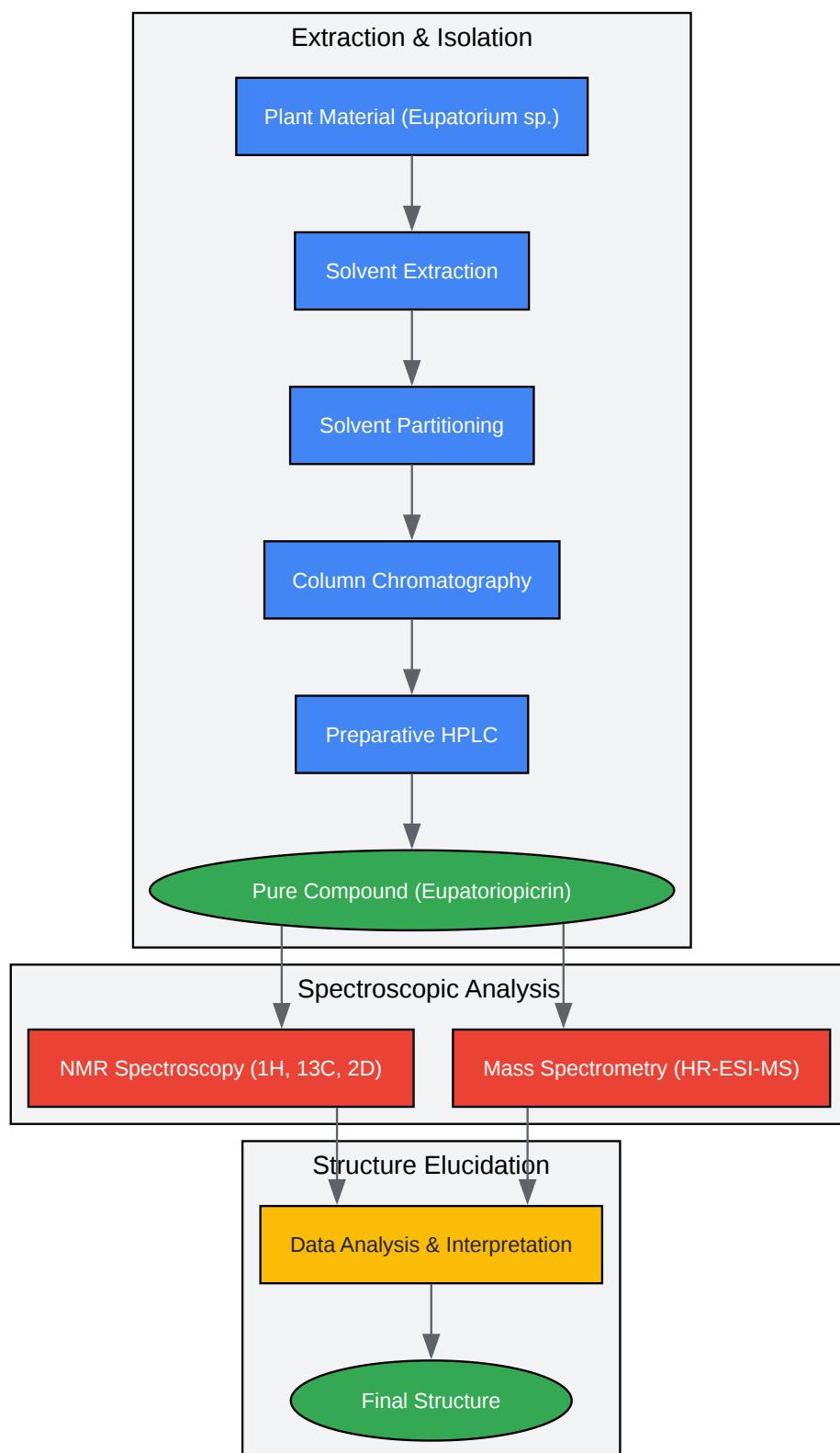
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Data Acquisition: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Chemical shifts are referenced to the residual solvent signals.
- Mass Spectrometry (MS):

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
- Data Acquisition: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like Eupatoriopicrin.

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Caption: Workflow for the isolation and structural elucidation of natural products.

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